molecular formula C20H30O2 B1262363 Forskoditerpene A

Forskoditerpene A

Cat. No.: B1262363
M. Wt: 302.5 g/mol
InChI Key: NLQNGKMQUWEKQY-XNNJJLOPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Forskoditerpene A is a natural product found in Plectranthus barbatus with data available.

Scientific Research Applications

Cancer Therapy

Forskolin, a diterpene from Coleus forskohlii, is explored for its anticancer properties. It activates adenylate cyclase, raising cAMP levels, affecting cancer biology through PKA-dependent and -independent pathways, potentially inhibiting cell growth and migration in cancer cells (Sapio et al., 2017).

Cellular Signal Transduction

Forskolin is known to directly stimulate adenylyl cyclase, increasing cAMP and eliciting cAMP-dependent physiological responses. It also influences membrane transport proteins and channel proteins through cAMP-independent mechanisms (Laurenza et al., 1989).

Biosynthesis and Biotechnological Production

Forskolin's biosynthesis involves a cascade of cytochrome P450s and acetyltransferases, converting 13R-manoyl oxide into forskolin. This pathway has been integrated into yeast for biotechnological production (Pateraki et al., 2017).

Ophthalmological Applications

Forskolin has been shown to lower intraocular pressure in rabbits, monkeys, and humans, potentially beneficial in treating glaucoma. It increases intracellular cyclic AMP by stimulating adenylate cyclase (Caprioli & Sears, 1983).

Antimicrobial and Antimetastatic Properties

It exhibits potent platelet aggregation inhibition and reduces tumor colonization in lungs, suggesting potential as an antimetastatic agent (Agarwal & Parks, 1983).

Protective Effects in Ototoxicity

Forskolin protects against cisplatin-induced ototoxicity by inhibiting apoptosis and reactive oxygen species production, suggesting a role in mitigating side effects of cancer treatments (Guo et al., 2018).

Respiratory Applications

Its bronchodilator and anti-allergy activities have been studied, showing potential in treating conditions like asthma by relaxing airway smooth muscle and inhibiting mediator release (Kreutner et al., 1985).

Other Applications

Forskolin influences various biological processes like induction of drug metabolism, acid and pepsinogen secretion by gastric glands, and activation of adenylate cyclase in cells, illustrating its diverse potential in scientific research (Ding & Staudinger, 2005).

Properties

Molecular Formula

C20H30O2

Molecular Weight

302.5 g/mol

IUPAC Name

(E)-3-[(1'R,4aR,8S,8aR)-4,4,7,8a-tetramethylspiro[2,3,4a,5-tetrahydro-1H-naphthalene-8,2'-cyclopropane]-1'-yl]but-2-enoic acid

InChI

InChI=1S/C20H30O2/c1-13(11-17(21)22)15-12-20(15)14(2)7-8-16-18(3,4)9-6-10-19(16,20)5/h7,11,15-16H,6,8-10,12H2,1-5H3,(H,21,22)/b13-11+/t15-,16-,19-,20-/m1/s1

InChI Key

NLQNGKMQUWEKQY-XNNJJLOPSA-N

Isomeric SMILES

CC1=CC[C@H]2[C@]([C@]13C[C@@H]3/C(=C/C(=O)O)/C)(CCCC2(C)C)C

Canonical SMILES

CC1=CCC2C(CCCC2(C13CC3C(=CC(=O)O)C)C)(C)C

Synonyms

forskoditerpene A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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